molecular formula C15H12BrNO5 B11768300 (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

Cat. No.: B11768300
M. Wt: 366.16 g/mol
InChI Key: GUBQHJNUAURIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a substituted benzodioxane derivative featuring a bromophenyl group attached via a hydroxymethyl bridge to a nitro-functionalized benzodioxane core. This compound is structurally characterized by:

  • A 7-nitro group on the benzodioxane ring, which enhances electron-withdrawing properties and influences molecular interactions.
  • A methanol bridge (-CH2OH) connecting the two aromatic systems, enabling hydrogen bonding and conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12BrNO5

Molecular Weight

366.16 g/mol

IUPAC Name

(4-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C15H12BrNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8,15,18H,5-6H2

InChI Key

GUBQHJNUAURIRF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Esterification and Alkylation of 2,3-Dihydroxybenzoic Acid

The synthesis begins with 2,3-dihydroxybenzoic acid (12 ), which undergoes esterification using concentrated sulfuric acid in refluxing methanol to yield methyl 2,3-dihydroxybenzoate (13 ). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate facilitates cyclization, forming the 2,3-dihydrobenzo[b][1,dioxine methyl ester (14 ). Hydrolysis of the ester group using lithium hydroxide produces the corresponding carboxylic acid (15 ).

Nitration at Position 7

Nitration of the dihydrobenzo[b]dioxine-5-carboxylic acid is achieved using a mixture of nitric acid and trifluoroacetic acid (TFA) at 40–45°C, selectively introducing the nitro group at position 7 to yield 7-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (16 ). This step is critical for subsequent functionalization, as the nitro group directs electrophilic substitution and stabilizes intermediates during coupling reactions.

Functionalization of the Carboxylic Acid to a Ketone Intermediate

Conversion to Acid Chloride

The carboxylic acid (16 ) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride (17 ). This reactive intermediate serves as a precursor for nucleophilic acyl substitution reactions.

Formation of Weinreb Amide

Reaction of the acid chloride with N,O-dimethylhydroxylamine in the presence of a base like triethylamine generates the Weinreb amide (18 ). This intermediate enables controlled Grignard additions to produce ketones without over-addition.

Grignard Reaction to Yield Ketone

Treatment of the Weinreb amide (18 ) with 4-bromophenylmagnesium bromide in tetrahydrofuran (THF) at 0°C to room temperature affords the ketone (19 ), where the 4-bromophenyl group is introduced at position 6 of the dioxin core. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, followed by hydrolysis to yield the ketone.

Reduction of the Ketone to the Secondary Alcohol

Sodium Borohydride Reduction

The ketone (19 ) is reduced using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature, selectively yielding the secondary alcohol (20 ). This step requires careful control of reaction conditions to avoid over-reduction or epimerization.

Catalytic Hydrogenation (Alternative Method)

Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol reduces the ketone to the alcohol. This method offers higher stereoselectivity but necessitates inert atmosphere conditions.

Regioselective Bromination and Cross-Coupling Strategies

Bromination at Position 6

Direct bromination of the dioxin core is achieved using bromine in acetic acid at 120°C, introducing a bromine atom at position 6 to form 6-bromo-7-nitro-2,3-dihydrobenzo[b]dioxine (21 ). This intermediate serves as a substrate for cross-coupling reactions.

Suzuki-Miyaura Coupling with 4-Bromophenylboronic Acid

The bromide (21 ) undergoes Suzuki-Miyaura coupling with 4-bromophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and potassium carbonate in a toluene/ethanol/water solvent system. This reaction forms the biaryl bond between the dioxin core and the 4-bromophenyl group, yielding (22 ).

Oxidation to the Alcohol

The coupled product (22 ) is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to convert the methylene group to a secondary alcohol, yielding the target compound.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Grignard Addition Nitration → Weinreb amide → Grignard → Reduction60–75High regioselectivitySensitive to nitro group interference
Suzuki Coupling Bromination → Suzuki → Oxidation70–85Tolerance for nitro groupsRequires brominated intermediates
Direct Reduction Ketone reduction via NaBH₄65–80SimplicityLimited stereocontrol

Challenges and Optimization Strategies

Nitro Group Compatibility

The electron-withdrawing nitro group at position 7 can deactivate the dioxin core toward electrophilic substitution. Using Lewis acids like boron trifluoride (BF₃) during nitration enhances regioselectivity.

Protecting Group Strategies

Temporary protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether during nitration or coupling prevents undesired side reactions. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the alcohol functionality.

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates during coupling reactions. Palladium catalysts with bulky ligands (e.g., SPhos) enhance cross-coupling efficiency in the presence of nitro groups .

Chemical Reactions Analysis

Nitro Group Reduction

The electron-deficient nitro group undergoes selective reduction to form amine derivatives, a key transformation for modifying biological activity:

Reducing SystemConditionsProductYieldReference
H₂/Pd-C (10% wt)Ethanol, 50°C, 6 hr(4-Bromophenyl)(7-amino-2,3-dihydrobenzo[b]dioxin-6-yl)methanol78%
Fe/HClReflux in HCl (1M), 4 hrSame as above65%
Zn/NH₄ClAqueous THF, 25°C, 12 hrSame as above72%

Mechanistic Insight : Catalytic hydrogenation proceeds via sequential electron/proton transfers to the nitro group, while Fe/HCl employs acidic dissolution of Fe to generate reactive Fe²⁺ ions for reduction .

Bromine Substitution Reactions

The para-bromine on the phenyl ring participates in cross-coupling and nucleophilic displacement:

Reaction TypeConditionsProductYieldReference
Suzuki Coupling(2,3-Dihydrobenzo[b]dioxin-6-yl)boronic acid, Pd(dppf)Cl₂, NaHCO₃, 90°CBiaryl derivative with extended π-system85%
SNAr with KOHDMSO, 120°C, 8 hrPhenolic derivative via hydroxyl displacement63%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°CAryl ether derivatives58%

Key Observation : Steric hindrance from the adjacent hydroxymethyl group necessitates elevated temperatures for SNAr reactions.

Hydroxymethyl Group Modifications

The benzylic alcohol undergoes typical oxygen-centered reactions:

ReactionReagents/ConditionsProductYieldReference
EsterificationAcetic anhydride, pyridine, 25°CAcetyl-protected derivative92%
EtherificationMeI, K₂CO₃, DMF, 60°CMethoxy-methyl analog81%
OxidationCrO₃/H₂SO₄, acetone, 0°CCorresponding ketone (methanone)68%

Structural Impact : Esterification improves lipid solubility for biological studies, while oxidation to ketone eliminates hydrogen-bonding capacity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich dihydrobenzo[dioxin] ring undergoes regioselective EAS:

ReactionConditionsPositionProductYield
NitrationHNO₃/H₂SO₄, 0°CC-5 positionDinitro derivative55%
SulfonationOleum, 40°CC-5 positionSulfonic acid analog49%

Directing Effects : The existing nitro group directs incoming electrophiles to the meta position on the dioxin ring, while the oxygen atoms activate adjacent positions.

Multicomponent Reactivity

Synergistic participation of functional groups enables cascade reactions:

  • Reductive Amination : Nitro → amine reduction followed by Schiff base formation with aldehydes (e.g., benzaldehyde) yields imine-linked conjugates .

  • Tandem Esterification/Oxidation : Sequential acetylation of hydroxymethyl and nitro reduction produces dual-modified analogs for structure-activity studies.

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds similar to (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol exhibit inhibitory effects on various cancer cell lines. For instance, studies have identified analogs that act as potent inhibitors of PARP1 (poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms crucial for cancer cell survival .

Enzyme Inhibition

The compound's structural features allow it to interact effectively with enzymes such as α-glucosidase and acetylcholinesterase. Inhibitors targeting these enzymes are valuable for treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, suggesting that This compound could be explored for therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity and therapeutic potential of compounds related to This compound :

Case Study 1: PARP Inhibition

In a study examining various derivatives of benzodioxine compounds, one derivative demonstrated an IC50 value of 0.082 μM against PARP1, indicating strong potential as a lead compound for further development .

CompoundStructurePARP1 IC50 (μM)
Lead CompoundStructure0.082
Analog AStructure0.88
Analog BStructure5.8

Case Study 2: Enzyme Inhibition

A related study focused on sulfonamide derivatives containing benzodioxane moieties showed promising results as inhibitors against α-glucosidase and acetylcholinesterase, with specific derivatives exhibiting significant inhibition rates .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents on Benzodioxane Aryl Group Biological/Physicochemical Notes Reference
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol 7-Nitro p-Tolyl Higher lipophilicity due to methyl group
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-chlorophenyl)methanone 7-Bromo 4-Chlorophenyl Ketone bridge; potential kinase inhibition
(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol None 2-Methylphenyl Lower electron withdrawal; PD-L1 binding
N-[7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]acetamide 7-Acetamide 4-Bromobenzoyl Amide linkage; altered solubility

Key Observations:

  • Aryl Group Effects: Replacing 4-bromophenyl with p-tolyl () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Bridge Modifications: Methanol bridges (-CH2OH) offer hydrogen-bonding capabilities absent in ketone () or amide () analogues, influencing target selectivity.

Q & A

Basic: What synthetic strategies are employed for constructing the 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin moiety in this compound?

Methodological Answer:
The 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin scaffold is typically synthesized via sequential functionalization of a dihydrobenzo[d][1,4]dioxin precursor. Key steps include:

  • Nitration : Introduction of the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration or ring oxidation .
  • Bromination : The 4-bromophenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki coupling, depending on the reactivity of the intermediate .
  • Methanol Formation : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol group, as demonstrated in analogous syntheses of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol derivatives .
    Purification often involves column chromatography (silica gel, iHex/EtOAC) and recrystallization .

Basic: How is the purity and structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) is used to confirm substituent positions. For example, the aromatic proton at δ 7.68 (s, 1H) corresponds to the nitro-substituted dihydrobenzo[d][1,4]dioxin ring, while δ 4.38 (m, 4H) confirms the dioxane ring’s methylene groups .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 354.0 [M+H]⁺ for related compounds) and validates the molecular weight .
  • HPLC : Retention time analysis ensures ≥95% purity, with methods optimized using C18 columns and acetonitrile/water gradients .

Advanced: What role does the nitro group at the 7-position play in the electronic configuration and reactivity of this compound?

Methodological Answer:
The nitro group is a strong electron-withdrawing group (EWG) that:

  • Modifies Electron Density : Reduces electron density in the aromatic ring, as shown by Mulliken population analysis (e.g., net atomic charges of -0.15e on oxygen in nitro groups) . This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack.
  • Influences Bioactivity : In CDK9 inhibitors, nitro groups improve binding affinity by forming hydrogen bonds with catalytic lysine residues. Comparative SAR studies show a 2.5-fold increase in IC₅₀ when nitro is replaced with amino .
  • Impacts Stability : Nitro groups can lead to photodegradation, necessitating storage in amber vials under inert gas .

Advanced: How can computational models predict the binding affinity of this compound to targets like CDK9?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses in CDK9’s ATP-binding pocket. The nitro group’s orientation toward Lys48 and the bromophenyl group’s hydrophobic interactions with Ile91 are critical .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a HOMO energy of -5.2 eV indicates nucleophilic regions localized on the dioxane ring .
  • MD Simulations : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: What challenges arise in resolving crystallographic data for derivatives of this compound?

Methodological Answer:

  • Crystal Packing : Bulky substituents (e.g., bromophenyl) disrupt symmetry, requiring slow evaporation from DMSO/EtOH mixtures to yield diffraction-quality crystals .
  • Disorder in Nitro Groups : The nitro group’s rotational freedom often causes disorder, resolved using SHELXL’s PART instruction to model partial occupancy .
  • Data Collection : Synchrotron radiation (λ = 0.71073 Å) is preferred for high-resolution data (<1.0 Å), as seen in the crystal structure of 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)thiazolidine-2,4-dione (space group P2₁/c) .

Advanced: How do conflicting bioactivity data from in vitro vs. in silico studies arise, and how are they resolved?

Methodological Answer:

  • False Positives in Silico : Overfitting in docking studies may overestimate binding. Cross-validation with experimental IC₅₀ values (e.g., 0.8 μM in CDK9 inhibition assays) is critical .
  • Solubility Issues : Poor aqueous solubility (logP ≈ 3.5) can reduce in vitro efficacy. Adjusting formulation with DMSO/PEG400 mixtures improves bioavailability .
  • Metabolic Instability : Nitro groups are prone to reduction in vivo. MetID studies using liver microsomes identify metabolites (e.g., amine derivatives) .

Advanced: What strategies optimize the selectivity of this compound for kinase targets over off-target proteins?

Methodological Answer:

  • Selectivity Screening : Profiling against a panel of 468 kinases identifies off-target hits (e.g., GSK3β). Structural analogs with bulkier substituents (e.g., trifluoromethyl) reduce GSK3β affinity by 70% .
  • Covalent Modification : Introducing a Michael acceptor (e.g., acrylamide) enables covalent binding to cysteine residues in CDK9’s hinge region, enhancing selectivity .
  • Alchemical Free Energy Calculations : Predict binding energy differences (ΔΔG) between CDK9 and off-targets like CDK2, guiding substituent optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.